![molecular formula C16H13FN2O3S3 B2489864 2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide CAS No. 895468-07-2](/img/structure/B2489864.png)
2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide" often involves multi-step reactions starting with basic aromatic compounds. For instance, the synthesis of related sulfonamide compounds with benzodioxane and acetamide moieties involves reactions starting from N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides, followed by interactions with bromoacetamides in the presence of bases to yield the desired sulfonamides (Abbasi et al., 2019). Such processes are indicative of the complex nature of synthesizing similar advanced organic molecules, which often require precise conditions and reagents.
Molecular Structure Analysis
The molecular structure of compounds within the same class as "this compound" is characterized by the presence of aromatic rings, heteroatoms (such as sulfur and nitrogen), and functional groups like sulfonyl and acetamide moieties. These structural features are crucial for the compounds' reactivity and potential biological activity. The exact configuration and electronic distribution within such molecules can be elucidated using spectroscopic methods, including NMR and IR spectroscopy, alongside X-ray crystallography for solid-state structure determination.
Chemical Reactions and Properties
Related sulfonamide compounds exhibit a range of chemical reactivity, including interactions with nucleophiles and electrophiles, which can be exploited to further modify the molecule or to understand its potential as a reactive intermediate in organic synthesis. The reactivity of the sulfonyl and acetamide groups, in particular, allows for a variety of chemical transformations, including the formation of thiole derivatives, thiadiazole derivatives, and reactions with active methylene reagents to afford polysubstituted thiophene derivatives (Khalil et al., 2012).
科学的研究の応用
Cytotoxic Activity
Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. A study by Ghorab et al. (2015) demonstrated that certain sulfonamide compounds exhibit potent anticancer activity against breast and colon cancer cell lines, highlighting their potential as therapeutic agents in oncology (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Structure-Activity Relationships in Drug Design
Research by Stec et al. (2011) on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored the impact of various heterocycles on metabolic stability, providing insights into the design of drugs with improved pharmacokinetic profiles (Stec, M. M., Andrews, K., Booker, S., et al., 2011).
Antimicrobial and Anticonvulsant Agents
Compounds incorporating a sulfonamide moiety have shown promising results as antimicrobial and anticonvulsant agents. Farag et al. (2012) reported the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, which displayed significant protection against picrotoxin-induced convulsion in an evaluation of their anticonvulsant activity (Farag, A. A., Abd-Alrahman, S. N., Ahmed, G. F., Ammar, R., Ammar, Y., & Abbas, S., 2012).
Antitumor Activities
Novel isoxazole compounds have been synthesized and evaluated for their antitumor activities, demonstrating the versatility of sulfonamide derivatives in the development of new therapeutic agents. The study by Hao-fei (2011) exemplifies the potential of these compounds in oncology research (Hao-fei, Q., 2011).
特性
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S3/c1-23-16-19-13-7-4-11(8-14(13)24-16)18-15(20)9-25(21,22)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNBNJGAYAFRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

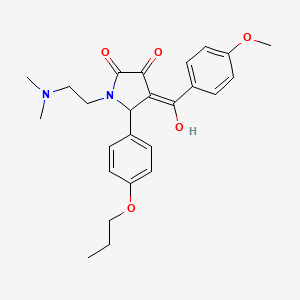
![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)

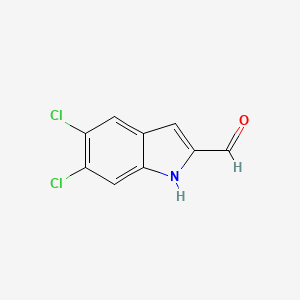

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/no-structure.png)
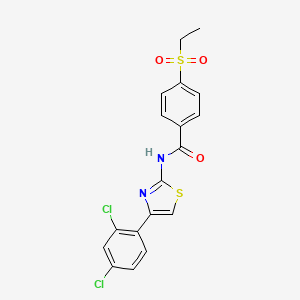
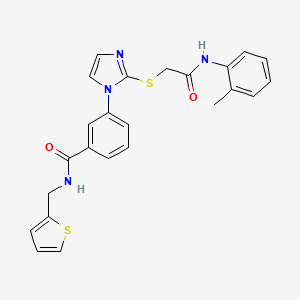
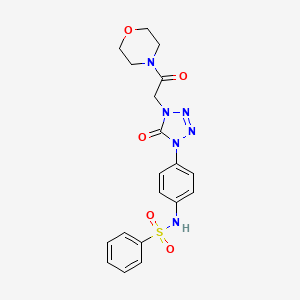
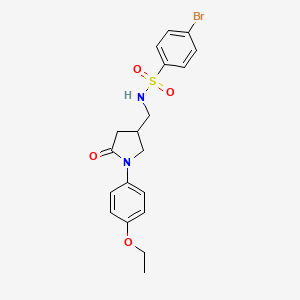
![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)
![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)